1-Amino-2-naphthol hydrochloride
Overview
Description
"1-Amino-2-naphthol hydrochloride" is a chemical compound with a specific molecular structure that has been studied for its synthesis methods, molecular structure, chemical reactions, physical, and chemical properties. The research focuses on the fundamental aspects of this compound, excluding its applications in drug use and dosage, or its potential side effects.
Synthesis Analysis
The synthesis of derivatives of "1-Amino-2-naphthol hydrochloride" involves various chemical reactions and methodologies. For instance, a series of 1-(α-aminoalkyl)-2-naphthols were synthesized via the three-component Betti reaction of β-naphthol, aldehyde, and cyclic secondary amine under reflux conditions, demonstrating the formation of CO bond via cross dehydrogenative-coupling (CDC) under transition metal-free conditions (Waghmode et al., 2016). Another study reported the synthesis of 1-[(1-methylethyl)amino]-3-{[(4-methyl-thio)-1-naphthalenyl]oxy}-2-propanol hydrochloride labeled with carbon-14 in the 1-position of the naphthalene (Gransden et al., 1983).
Molecular Structure Analysis
The molecular structure of "1-Amino-2-naphthol hydrochloride" and its derivatives is critical for understanding its chemical behavior. Studies using infrared spectroscopy, XPS analysis, and other spectroscopic methods confirm the structure and provide insights into the electropolymerization processes and the functional groups involved in the chemical reactions of this compound (Pham et al., 1994).
Chemical Reactions and Properties
"1-Amino-2-naphthol hydrochloride" undergoes various chemical reactions, leading to the formation of different derivatives. For example, the solvent-free asymmetric aminoalkylation of electron-rich aromatic compounds like 2-naphthol results in the stereoselective synthesis of aminoalkylnaphthols (Cimarelli et al., 2001). The compound also participates in the electrochemical synthesis and study of poly(5-amino 1-naphthol) film in aqueous and organic media, showcasing its versatile chemical properties (Pham et al., 1994).
Physical Properties Analysis
The physical properties of "1-Amino-2-naphthol hydrochloride" derivatives, such as their solubility, melting points, and crystalline structure, are crucial for understanding their stability and reactivity. The electrooxidation process, polymer film formation, and the influence of different media on these properties have been studied to provide a comprehensive understanding of the compound's characteristics (Pham et al., 1994).
Scientific Research Applications
Chemiluminescence in Analytical Chemistry :
- 1-Amino-2-naphthol hydrochloride can be determined by chemiluminescence produced by acidic permanganate oxidation in a flow system, which is used in analytical chemistry for the detection of naphthols (Al-Tamrah & Townshend, 1987).
Carcinogenicity Evaluation in Medical Research :
- This compound was used to test the hypothesis that o-hydroxy amines are agents in chemical carcinogenesis. However, it showed no evidence of carcinoma in experiments on mice, indicating its non-carcinogenic nature (Irving, Gutmann, & Larson, 1963).
Modification of the Sakaguchi Reaction :
- It's related to the Spectrophotometric determination of arginine in proteins without previous hydrolysis, showing its importance in protein analysis (Messineo, 1966).
Electropolymerization and Redox Processes :
- The influence of anion on both electropolymerization and redox processes of poly(5-amino 1-naphthol) is significant, demonstrating its role in polymer chemistry (Cintra, Torresi, Louarn, & Torresi, 2004).
Antibacterial Properties :
- 1-Amino-2-naphthol hydrochloride possesses antibacterial activity against gram-positive and gram-negative organisms, showing its potential in microbiology and pharmacology (Shwartzman, 1948).
Synthesis of Amidoalkyl Naphthols :
- Its derivatives are used in the one-pot synthesis of amidoalkyl naphthols, highlighting its application in organic synthesis and drug development (Shaterian, Yarahmadi, & Ghashang, 2008).
Adsorption Studies :
- Studies on the adsorption of hydroxyl- and amino-substituted aromatics to carbon nanotubes provide insights into its role in environmental science and nanotechnology (Chen, Duan, Wang, & Zhu, 2008).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing genetic defects . Precautionary measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-aminonaphthalen-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6,12H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKREBCFNLUULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883665 | |
Record name | 2-Naphthalenol, 1-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | 1-Amino-2-naphthol hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10037 | |
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Product Name |
1-Amino-2-naphthol hydrochloride | |
CAS RN |
1198-27-2 | |
Record name | 1-Amino-2-naphthol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenol, 1-amino-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenol, 1-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-1-naphthylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.482 | |
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Record name | 1-AMINO-2-NAPHTHOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM2LZU54OW | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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